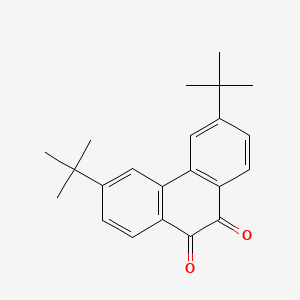

3,6-Di-tert-butylphenanthrene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64392-47-8 |

|---|---|

Molecular Formula |

C22H24O2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

3,6-ditert-butylphenanthrene-9,10-dione |

InChI |

InChI=1S/C22H24O2/c1-21(2,3)13-7-9-15-17(11-13)18-12-14(22(4,5)6)8-10-16(18)20(24)19(15)23/h7-12H,1-6H3 |

InChI Key |

NIZSPVACRLMBEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=O)C3=C2C=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3,6 Di Tert Butylphenanthrene 9,10 Dione and Analogues

Oxidative Approaches to the Phenanthrene-9,10-dione Core

The direct oxidation of the 9- and 10-positions of a phenanthrene (B1679779) precursor is the most common and direct route to phenanthrene-9,10-diones. This transformation requires potent oxidizing agents capable of selectively attacking the electron-rich C9-C10 double bond of the phenanthrene nucleus.

Heavy metal oxidants have historically been the reagents of choice for the synthesis of phenanthrenequinones due to their high reactivity and efficiency.

Chromium(VI)-based reagents are powerful oxidants extensively used for converting phenanthrenes to their corresponding 9,10-diones. govinfo.gov The most common reagents in this class include chromium trioxide (CrO₃), often used in glacial acetic acid, and potassium dichromate in sulfuric acid. orgsyn.orgthieme-connect.de The general reaction involves the oxidation of the two nonadjacent methine groups at the 9 and 10 positions to form the corresponding dione (B5365651). govinfo.gov

The mechanism of this oxidation is thought to proceed through the formation of a chromate (B82759) ester. wikipedia.org One proposed pathway involves a single electron oxidation of the C9-C10 double bond to form a radical cation as an initial step. stackexchange.com An alternative, and more widely accepted mechanism, suggests a reaction pathway similar to the oxidation of diols, where a cyclic chromate ester intermediate is formed across the C9-C10 bond. stackexchange.com This intermediate then decomposes via the transfer of an alpha proton to yield the final diketone product. wikipedia.org The reaction is known to produce high yields, though the toxicity and hazardous waste associated with chromium compounds are significant drawbacks. beyondbenign.org

Table 1: Selected Chromium(VI) Reagents for Phenanthrene Oxidation Use the interactive controls to view and filter the data.

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Chromic Acid (CrO₃) | Glacial Acetic Acid | orgsyn.org |

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous Sulfuric Acid | orgsyn.orgthieme-connect.de |

| Collins Reagent (CrO₃(pyridine)₂) | Dichloromethane | wikipedia.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | wikipedia.org |

| Pyridinium Dichromate (PDC) | Dichloromethane or DMF | wikipedia.org |

Concerns over the toxicity of chromium have spurred the investigation of other metal-based oxidants for the preparation of phenanthrene-9,10-diones. thieme-connect.de Manganese(VII) and osmium(VIII) have been reported as effective reagents for this transformation. thieme-connect.de Vanadium(V) oxyfluoride has also been shown to produce excellent yields in related oxidative biaryl coupling reactions to form the phenanthrenequinone (B147406) core. thieme-connect.de

More recently, molybdenum-based catalysts have been employed. For instance, MoO₂(acac)₂ has been used to catalyze the oxidation of phenanthrene with tert-butyl hydroperoxide (TBHP), offering a more environmentally friendly alternative to stoichiometric chromium reagents. researchgate.net

Table 2: Alternative Metal-Based Oxidants for Phenanthrenequinone Synthesis Use the interactive controls to view and filter the data.

| Metal | Reagent/System | Notes | Reference |

|---|---|---|---|

| Manganese(VII) | Potassium Permanganate (KMnO₄) | Strong oxidant, potential for over-oxidation. | thieme-connect.de |

| Osmium(VIII) | Osmium Tetroxide (OsO₄) | Highly toxic and volatile. Often used catalytically. | thieme-connect.de |

| Vanadium(V) | Vanadium(V) oxyfluoride | Effective for oxidative coupling to form the ring system. | thieme-connect.de |

| Molybdenum(VI) | MoO₂(acac)₂ / TBHP | Catalytic system, greener alternative. | researchgate.net |

To circumvent the use of heavy metals, various organic oxidants and metal-free systems have been developed. Hydrogen peroxide in acetic acid is a classic, albeit slower, method for this oxidation. orgsyn.org Other reagents include selenium dioxide, which typically requires high temperatures, and iodic acid in acetic acid. orgsyn.orgthieme-connect.de

More specialized organic reagents have also been employed. Iodylbenzene and its derivatives, such as 1-tert-butyl-4-iodylbenzene, serve as effective metal-free oxidants for phenanthrene. thieme-connect.de Additionally, enzymatic systems have shown promise; for example, a fungal laccase, in the presence of 1-hydroxybenzotriazole (B26582) and unsaturated lipids, efficiently oxidized phenanthrene to phenanthrene-9,10-quinone and 2,2'-diphenic acid. nih.gov Dihydroxy phenylselenonium benzenesulfonate (B1194179) has also been reported as an effective reagent for this transformation. tandfonline.com

Modern synthetic chemistry emphasizes the development of environmentally benign protocols, a principle that is highly relevant to oxidation reactions which traditionally use hazardous materials. The primary goal in the green synthesis of phenanthrenequinones is the replacement of toxic, stoichiometric oxidants like chromium(VI) reagents. beyondbenign.org

A key strategy is the use of catalytic amounts of less toxic metals with a benign terminal oxidant. The oxidation of phenanthrene using a molybdenum catalyst with tert-butyl hydroperoxide (TBHP) is an example of this approach, offering advantages of simple procedure, high efficiency, and a more eco-friendly profile. beyondbenign.orgresearchgate.net Another green oxidant is hydrogen peroxide, which can be activated by various catalysts, with water as its only byproduct. orgsyn.org

Furthermore, innovative reaction media are being explored. A study demonstrated the use of liquid CO₂ as a benign medium for the safe ozonolysis of phenanthrene at near-ambient temperatures. rsc.org This process yielded phenanthrenequinone among other oxidation products and followed a Criegee-type mechanism, highlighting a pathway that avoids hazardous solvents and reagents. rsc.org The development of metal-free oxidation systems, such as those using hypervalent iodine reagents, also represents a significant advance in green chemistry. thieme-connect.dersc.org

Metal-Mediated Oxidations and Their Mechanistic Investigations

Cyclization and Annulation Strategies for Phenanthrene Ring Formation

One classical approach is the Pschorr cyclization, which involves the intramolecular substitution of an aromatic ring via an aryldiazonium salt intermediate, typically catalyzed by copper. wikipedia.org This method can be used to form the central ring of the phenanthrene skeleton from a suitably substituted stilbene (B7821643) derivative. The reaction proceeds through diazotization of an amine, followed by copper-catalyzed radical cyclization and subsequent rearomatization to form the phenanthrene product. wikipedia.org

Oxidative biaryl coupling of α-dicarbonyl compounds provides another route. For instance, 3,3′,4,4′-tetraalkoxy-substituted benzils can be converted into the corresponding substituted phenanthrene-9,10-diones. thieme-connect.de Transition metal catalysis is central to many modern annulation strategies. Palladium-catalyzed reactions, such as C-H activation/alkene annulation cascades, enable the efficient synthesis of complex polycyclic frameworks from simpler precursors in a single operation. longdom.orgespublisher.com These methods often involve sequential C-H and N-H activation followed by intramolecular cyclization. longdom.org Other strategies include photocyclization reactions and the inter- or intramolecular reductive coupling of carbonyl compounds. thieme-connect.de Radical cyclization has also been explored as an efficient method for producing the phenanthrene core. researchgate.net

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 3,6-Di-tert-butylphenanthrene-9,10-dione |

| 1,10-phenanthroline |

| 1-tert-butyl-4-iodylbenzene |

| 1-hydroxybenzotriazole |

| 2,2'-diphenic acid |

| 3,3′,4,4′-tetraalkoxy-substituted benzils |

| Acetic Acid |

| Benzil |

| Chromium Trioxide (CrO₃) |

| Dihydroxy phenylselenonium benzenesulfonate |

| Hydrogen Peroxide (H₂O₂) |

| Iodic Acid |

| Iodylbenzene |

| MoO₂(acac)₂ (Molybdenum(VI) dioxide bis(acetylacetonate)) |

| Osmium Tetroxide (OsO₄) |

| Palladium |

| Phenanthrene |

| Phenanthrene-9,10-dione (Phenanthrenequinone) |

| Potassium Dichromate (K₂Cr₂O₇) |

| Pyridinium Chlorochromate (PCC) |

| Pyridinium Dichromate (PDC) |

| Selenium Dioxide (SeO₂) |

| Sulfuric Acid (H₂SO₄) |

| tert-butyl hydroperoxide (TBHP) |

Anionic Cyclization Routes

Anionic cyclization represents a powerful strategy for the formation of the phenanthrene skeleton. This approach typically involves the generation of a carbanion, which then undergoes an intramolecular cyclization to form a new ring. For instance, the addition of organometallic reagents to precursors like 2-(2-fluorophenyl)benzonitrile (B8580528) can initiate a sequence of reactions. The organometallic compound adds to the cyano group, and the subsequent intermediate undergoes an intramolecular nucleophilic aromatic substitution to yield a 6-substituted phenanthridine (B189435). nih.gov This method has been shown to be effective with a range of organolithium reagents and lithium amides, providing the cyclized products in high yields. nih.gov Another approach involves a hydride-induced anionic cyclization of a biaryl bromo-nitrile, which proceeds through a reduction followed by a nucleophilic aromatic substitution (SNAr) to form 6-H-phenanthridines. fao.org While these methods primarily yield phenanthridine derivatives, they highlight the utility of anionic cyclization in constructing the core phenanthrene ring system, which can then be further oxidized to the desired 9,10-dione.

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of phenanthrene frameworks. rsc.org These methods often involve the coupling of multiple components in a single pot, leading to complex molecular architectures in an efficient manner. rsc.org

One prominent strategy is the palladium-catalyzed annulation of in situ generated arynes with ortho-halostyrenes. nih.govresearchgate.net This reaction proceeds through the formation of two new carbon-carbon bonds, providing access to a variety of substituted phenanthrenes with good functional group tolerance. nih.govresearchgate.netnih.gov The scope of this methodology has been extended to the synthesis of N-substituted phenanthridinones through the annulation of arynes with ortho-halobenzamides, where both a C-C and a C-N bond are formed simultaneously. researchgate.net

Another versatile approach involves the palladium-catalyzed annulation of 2,2'-dihalobiphenyls with alkynes. This method allows for the synthesis of diverse phenanthrene derivatives, including sterically hindered 4,5-disubstituted phenanthrenes. researchgate.net The reaction conditions can be optimized to control the regioselectivity of the alkyne insertion. researchgate.net Furthermore, a domino one-pot reaction involving aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, catalyzed by a palladium/norbornadiene system, has been developed for the efficient synthesis of phenanthrene derivatives. beilstein-journals.org This transformation proceeds through ortho-C-H activation, decarbonylation, and a retro-Diels-Alder reaction. beilstein-journals.org

Mechanistic investigations of these palladium-catalyzed reactions often suggest a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. rsc.orgnih.gov For example, in the annulation of 2-iodobenzimines with 2-halobenzoic acids, density functional theory (DFT) calculations have indicated that the reaction proceeds via a Pd(II) transmetalation pathway. rsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(dba)2 / dppm | o-Halostyrenes, Silylaryl triflates (aryne precursors) | Substituted Phenanthrenes | Tolerates various functional groups, mild conditions. nih.gov |

| Pd(OAc)2 / PPh3 | Aryl iodides, o-bromobenzoyl chlorides, norbornadiene | Phenanthrene derivatives | One-pot, domino reaction, high yields. beilstein-journals.org |

| PdCl2(dppf) | 9-Halophenanthrenes, Alkynes | Acephenanthrylenes | Annulation of pre-formed phenanthrenes. mst.edu |

| Pd(0) catalyst | 2-Bromobenzamide, 2-Bromobenzoic acid | Phenanthridin-6(5H)-ones | Proceeds via aryne intermediate or Pd(IV) species. nih.gov |

Electrocyclic Reaction Pathways

Electrocyclic reactions, a class of pericyclic reactions, provide another elegant route to the phenanthrene core. These reactions involve the concerted reorganization of π-electrons within a linear conjugated system to form a cyclic product. A notable example is the palladium-catalyzed 6π-electrocyclic reaction. espublisher.com This process can be initiated from suitably substituted precursors, where a palladium catalyst facilitates an intramolecular Heck reaction followed by a 6π-electrocyclic ring closure and subsequent elimination to afford 9,10-dihydrophenanthrenes. espublisher.com These dihydrophenanthrene intermediates can then be readily oxidized to the corresponding phenanthrene-9,10-diones.

Photochemically-mediated cyclizations also fall under this category. For instance, the oxidative photocyclization of aromatic Schiff bases has been investigated for the synthesis of phenanthridine derivatives. mdpi.com This reaction proceeds through an excited state intermediate and often requires an acid and an oxidizing agent to proceed efficiently. mdpi.com Similarly, the UV irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can afford phenanthridines through a proposed iminyl radical intermediate. beilstein-journals.org These photochemical methods offer a complementary approach to the synthesis of the phenanthrene ring system, often under mild conditions. beilstein-journals.orgacs.org

Regioselective Functionalization and Introduction of Steric Bulk (e.g., tert-Butyl Groups)

The introduction of bulky substituents like tert-butyl groups at specific positions on the phenanthrene ring is crucial for tuning the electronic and steric properties of the final this compound molecule. This can be achieved either by starting with appropriately substituted precursors or by functionalizing the phenanthrene core after its formation.

Precursor-Based Synthesis of Substituted Phenanthrenes

The most straightforward approach to regioselectively substituted phenanthrenes is to begin the synthesis with precursors that already contain the desired substituents in the correct positions. For example, in the synthesis of 3,6-dinitrophenanthrene, the precursor 5,5'-dinitro-[1,1'-biphenyl]-2,2'-dicarbaldehyde is used, which ensures the nitro groups are positioned at the 3 and 6 positions of the final phenanthrene product. mdpi.com These nitro groups can then be further manipulated or replaced. Similarly, palladium-catalyzed annulation reactions can be performed with substituted starting materials to generate specifically functionalized phenanthrenes. For instance, the reaction of disubstituted iodine substrates in a palladium/norbornadiene-catalyzed domino reaction smoothly delivers the corresponding disubstituted phenanthrene products. beilstein-journals.org This "bottom-up" approach provides excellent control over the final substitution pattern.

Post-Synthesis Functionalization of Phenanthrene-9,10-diones (e.g., Bromination)

Alternatively, functional groups can be introduced onto the pre-formed phenanthrene or phenanthrene-9,10-dione skeleton. Electrophilic aromatic substitution reactions, such as bromination, are common methods for this purpose. However, the regioselectivity of these reactions can be challenging to control due to the multiple available positions on the phenanthrene ring. rsc.org The directing effects of existing substituents play a crucial role in determining the outcome of such reactions. For instance, the functionalization of 9-phenanthrenols has been studied to achieve regioselectivity at various positions on the phenanthrene core. rsc.orgresearchgate.net While direct bromination of phenanthrene-9,10-dione might not be the most selective method for introducing substituents at the 3 and 6 positions, it can be a viable route for the synthesis of other brominated analogues. nih.govbeilstein-journals.orgresearchgate.net The choice between precursor-based synthesis and post-synthesis functionalization depends on the availability of starting materials and the desired final substitution pattern.

Mechanistic Studies of Synthetic Pathways for Phenanthrene-9,10-diones

Understanding the reaction mechanisms involved in the synthesis of phenanthrene-9,10-diones is essential for optimizing reaction conditions and expanding the scope of these synthetic methods. Mechanistic studies often employ a combination of experimental techniques and computational modeling.

For palladium-catalyzed annulation reactions, the mechanism is generally believed to proceed through a series of well-defined steps involving the palladium catalyst. rsc.org DFT calculations have been used to elucidate the reaction pathways, for example, by comparing the energetics of a Pd(II) transmetalation pathway versus an oxidative Pd(IV) formation pathway in the synthesis of phenanthridines. rsc.org Such studies have highlighted the crucial role of additives like bases in facilitating key steps such as C-H bond activation. rsc.org

In the context of electrocyclic reactions, mechanistic proposals often involve the formation of key intermediates. espublisher.com For instance, in a palladium-catalyzed 6π-electrocyclic reaction, the proposed mechanism includes the formation of a cyclic O-Pd complex, followed by a disrotatory 6π-electrocyclic ring closure. espublisher.com Alternative mechanisms, such as an intramolecular Heck reaction, have also been considered. espublisher.com

The oxidation of phenanthrene to phenanthrene-9,10-dione using chromium(VI) oxide has been proposed to proceed via a single electron oxidation of the 9,10-double bond to a radical cation. stackexchange.com This intermediate can then react with water, and further oxidation of the resulting diol leads to the final dione product. stackexchange.com These mechanistic insights, whether derived from computational studies or experimental observations, are invaluable for the rational design of new and improved synthetic routes to this compound and its analogues.

| Reaction Type | Proposed Key Intermediates/Steps | Method of Study |

| Palladium-Catalyzed Annulation | Pd(II) transmetalation, C-H bond activation | DFT Calculations rsc.org |

| Electrocyclic Reaction | Cyclic O-Pd complex, 6π-electrocyclic ring closure | Proposed reaction pathway espublisher.com |

| Anionic Cyclization | Intramolecular nucleophilic aromatic substitution | Product analysis nih.gov |

| Oxidation of Phenanthrene | Radical cation, diol intermediate | Proposed mechanism stackexchange.com |

Iii. Chemical Reactivity and Transformation Mechanisms of 3,6 Di Tert Butylphenanthrene 9,10 Dione

Redox Chemistry and Electron Transfer Processes

The quinone structure of 3,6-Di-tert-butylphenanthrene-9,10-dione allows it to readily undergo redox reactions, acting as an electron acceptor. This property is central to its chemical reactivity and has been the subject of various electrochemical and spectroscopic studies.

This compound can be reduced to the corresponding 3,6-Di-tert-butylphenanthrene-9,10-diol. This transformation involves the addition of two electrons and two protons to the dione (B5365651) system, converting the carbonyl groups to hydroxyl groups. Common laboratory reducing agents can be employed for this purpose.

One established method for the reduction of the parent phenanthrene-9,10-dione involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in a biphasic system of tetrahydrofuran (B95107) and water. orgsyn.org This reagent is effective in converting the quinone to the corresponding diol. Another common reducing agent, sodium borohydride (B1222165) (NaBH₄), is widely used for the reduction of ketones and aldehydes to alcohols. youtube.comrsc.orgrsc.orgresearchgate.net The mechanism of reduction by sodium borohydride involves the transfer of a hydride ion to the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide yields the hydroxyl group. For this compound, the reduction would proceed in two steps, converting each of the carbonyl groups to a hydroxyl group to form the diol. Catalytic hydrogenation, for instance using a nickel catalyst, is another potential method for this reduction. wikipedia.org

The further oxidation of this compound to form higher quinones is not a commonly reported transformation. The stability of the phenanthrene (B1679779) aromatic system makes such an oxidation challenging under typical conditions. While the oxidation of phenanthrene itself can yield phenanthrene-9,10-dione wikipedia.orgresearchgate.netjournalcjast.com, the dione is relatively resistant to further oxidation that would lead to the formation of additional quinone functionalities on the aromatic rings. The presence of the deactivating dione moiety and the steric hindrance from the tert-butyl groups would likely further decrease the susceptibility of the aromatic rings to oxidative attack.

The electrochemical properties of this compound are of significant interest as they provide insight into its electron-accepting capabilities and the stability of its reduced forms. Techniques such as cyclic voltammetry and electron paramagnetic resonance spectroscopy have been instrumental in characterizing these properties.

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of chemical species. For quinones like this compound, CV can reveal the potentials at which electron transfer occurs and the stability of the resulting radical anions and dianions. In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured.

Table 1: Representative Redox Potentials for Phenanthrenequinone-Based Polymers

| Polymer | First Reduction/Oxidation Peak (V) | Second Reduction/Oxidation Peak (V) |

| PEPQ | 2.8 / 3.0 | - |

| PTPQ | 2.7 / 2.9 | - |

Data adapted from a study on phenanthrenequinone-based linear polymers. electrochemsci.org The potentials are for the first lithium ion insertion/de-insertion process.

Chronoamperometry, another electrochemical technique, involves stepping the potential and monitoring the current as a function of time. This can provide information about the kinetics of electron transfer and subsequent chemical reactions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. nih.govresearchgate.netsemanticscholar.org The one-electron reduction of this compound generates the corresponding semiquinone radical anion, which is paramagnetic and thus EPR-active.

The EPR spectrum of the closely related 3,6-di-tert-butyl-o-semiquinone radical-anion has been reported. researchgate.net The spectrum provides information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. The interaction of the unpaired electron with magnetic nuclei, such as protons, leads to the splitting of the EPR signal into a characteristic pattern. For the 3,6-di-tert-butyl-o-semiquinone radical-anion, the EPR spectrum would be influenced by the protons on the aromatic ring and potentially the protons of the tert-butyl groups, although the latter coupling is often small. researchgate.net The g-factor, another parameter obtained from the EPR spectrum, is also characteristic of the radical species. wordpress.com The formation of such radical anions is a key step in the redox cycling of quinones, which can lead to the generation of reactive oxygen species. nih.govresearchgate.net

Electrochemical Behavior and Radical Intermediate Formation

Nucleophilic and Electrophilic Substitution Reactions

The aromatic rings of the phenanthrene core in this compound are susceptible to substitution reactions, although the reactivity is significantly influenced by the existing substituents.

Nucleophilic Substitution: The electron-withdrawing nature of the dione functionality deactivates the aromatic rings towards electrophilic attack but could potentially activate them for nucleophilic aromatic substitution, particularly if a suitable leaving group were present. However, direct nucleophilic substitution on the unsubstituted aromatic rings is generally difficult and not a common reaction pathway for this class of compounds. Nucleophilic addition to the carbonyl carbons of the dione is a more likely reaction with strong nucleophiles.

Electrophilic Substitution: Electrophilic aromatic substitution reactions on the phenanthrene nucleus are well-known, with substitution patterns depending on the reaction conditions. libretexts.orgslideshare.net For the parent phenanthrene, electrophilic attack can occur at various positions. csjmu.ac.in However, in this compound, the reactivity is altered. The dione moiety is strongly deactivating, making electrophilic substitution on the rings containing the carbonyl groups highly unfavorable. The other two aromatic rings are activated by the electron-donating tert-butyl groups. These bulky groups, however, also exert significant steric hindrance, which will direct incoming electrophiles to the less hindered positions. Therefore, any electrophilic substitution would be expected to occur on the rings bearing the tert-butyl groups, likely at the positions ortho and para to the tert-butyl groups that are least sterically encumbered.

Ring Expansion and Rearrangement Reactions

The rigid polycyclic framework of this compound can undergo fascinating ring expansion and rearrangement reactions, leading to the formation of larger ring systems or structurally reorganized isomers. These transformations are typically initiated by converting one of the ketone functionalities into a more reactive intermediate, such as a diazo compound or a diol, which can then facilitate skeletal reorganization.

Synthesis of Tropone (B1200060) Derivatives via Ring Expansion

While direct studies on the ring expansion of this compound are not extensively documented, the synthesis of tropone derivatives from the parent phenanthrene-9,10-dione provides a well-established precedent for this type of transformation. researchgate.net Tropone, a seven-membered non-benzenoid aromatic ring system, and its derivatives are of significant interest in organic chemistry. nih.gov The general strategy for the synthesis of tribenzotropone from phenanthrene-9,10-dione involves a multi-step sequence initiated by nucleophilic addition to the carbonyl groups, followed by oxidative cleavage and subsequent ring closure. researchgate.net

A plausible pathway, adapted from the synthesis of tribenzotropone, would begin with the nucleophilic addition of allyl and vinyl groups to the carbonyls of this compound. researchgate.net This would be followed by an oxidative ring-opening of the resulting diol, for instance with lead(IV) acetate, to yield a ring-opened diketone. The final step would involve an intramolecular reaction, such as a Diels-Alder reaction, to form the new seven-membered ring, which upon dehydrogenation would yield the corresponding di-tert-butyl substituted tribenzotropone. researchgate.net

Table 1: Proposed Reaction Sequence for Tropone Derivative Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nucleophilic Addition | Allylmagnesium bromide, Vinylmagnesium bromide | Diol derivative |

| 2 | Oxidative Ring-Opening | Lead(IV) acetate | Ring-opened diketone |

| 3 | Intramolecular Ring Closure | Heat (e.g., Diels-Alder) | Dihydrotropone derivative |

| 4 | Dehydrogenation | e.g., DDQ or Pd/C | Di-tert-butyl substituted tribenzotropone |

Wolff Rearrangement Pathways

The Wolff rearrangement is a powerful reaction in organic chemistry that converts an α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement, with the expulsion of dinitrogen gas. wikipedia.org This ketene intermediate can then be trapped by various nucleophiles to yield carboxylic acids and their derivatives, or it can participate in cycloaddition reactions. organic-chemistry.org This rearrangement can be induced thermally, photochemically, or through catalysis with a transition metal, such as silver(I) oxide. wikipedia.org

To apply this to this compound, one of the ketone groups would first need to be converted into an α-diazoketone. The resulting α-diazoketone, upon undergoing the Wolff rearrangement, would lead to a ring-contracted product. wikipedia.org If the α-diazo ketone is cyclic, the rearrangement results in a ring-contracted product. wikipedia.org The highly reactive ketene intermediate formed would then readily react with any nucleophiles present in the reaction mixture, such as water or alcohols. organic-chemistry.org

Table 2: General Mechanism of the Wolff Rearrangement

| Step | Description | Intermediate |

| 1 | Formation of α-diazoketone from the dione | α-diazoketone derivative of 3,6-di-tert-butylphenanthrene |

| 2 | Expulsion of N₂ (thermally, photochemically, or catalytically) | Carbene intermediate (stepwise mechanism) or concerted rearrangement |

| 3 | 1,2-Rearrangement | Ketene intermediate |

| 4 | Nucleophilic attack on the ketene | Carboxylic acid derivative or other adducts |

Heterocycle Annulation Reactions

The 1,2-dicarbonyl moiety of this compound is an excellent electrophilic component for condensation reactions with binucleophiles, leading to the formation of fused heterocyclic rings. These annulation reactions are a straightforward method for constructing complex polycyclic aromatic systems containing nitrogen and oxygen heteroatoms.

Formation of Imidazole (B134444) and Oxazole (B20620) Derivatives

Imidazole and oxazole derivatives are important classes of heterocyclic compounds with a wide range of applications. The synthesis of phenanthro[9,10-d]imidazole and phenanthro[9,10-d]oxazole derivatives can be readily achieved by the condensation of phenanthrene-9,10-diones with appropriate reagents. nih.gov

The synthesis of imidazole derivatives typically involves a multicomponent reaction known as the Radziszewski reaction, where the dione, an aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) react to form the imidazole ring. semanticscholar.org For the synthesis of oxazole derivatives, the van Leusen oxazole synthesis is a common method, although it typically starts with an aldehyde. nih.govmdpi.com A more direct approach for oxazole formation from a 1,2-dione would involve reaction with a suitable reagent like tosylmethyl isocyanide (TosMIC) under basic conditions.

Table 3: Synthesis of Imidazole and Oxazole Derivatives

| Heterocycle | General Method | Reactants with this compound | Product |

| Imidazole | Radziszewski Reaction | Aldehyde, Ammonium Acetate | 2-Aryl-di-tert-butyl-phenanthro[9,10-d]imidazole |

| Oxazole | Condensation | e.g., Tosylmethyl isocyanide (TosMIC) | Di-tert-butyl-phenanthro[9,10-d]oxazole derivative |

Synthesis of Dibenzo[a,c]phenazine (B1222753) Analogues

Dibenzo[a,c]phenazines are a class of nitrogen-containing polycyclic aromatic hydrocarbons. Their synthesis is most commonly achieved through the acid-catalyzed condensation of a phenanthrene-9,10-dione with a benzene-1,2-diamine. researchgate.net While direct examples using this compound are scarce in the literature, the reaction of 3,6-dibromophenanthrene-9,10-dione (B38615) with 3-fluorobenzene-1,2-diamine (B95444) to produce a dibenzo[a,c]phenazine derivative illustrates the general applicability of this method to substituted phenanthrene-9,10-diones. chemrxiv.org

The reaction proceeds by the initial formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the planar dibenzo[a,c]phenazine system. The tert-butyl groups at the 3 and 6 positions of the phenanthrene core are expected to remain intact throughout this transformation, yielding the corresponding substituted dibenzo[a,c]phenazine.

Table 4: Synthesis of a Substituted Dibenzo[a,c]phenazine

| Starting Phenanthrene-9,10-dione | Diamine Reactant | Reaction Conditions | Product |

| 3,6-Dibromophenanthrene-9,10-dione | 3-Fluorobenzene-1,2-diamine | Acetic acid, Ethanol, Elevated temperatures chemrxiv.org | 3,6-Dibromo-10-fluorodibenzo[a,c]phenazine chemrxiv.org |

| This compound (Proposed) | Benzene-1,2-diamine | Acetic acid, Heat | Di-tert-butyl-dibenzo[a,c]phenazine |

Coordination Chemistry and Ligand Properties

While the coordination chemistry of this compound itself is not extensively explored, the behavior of related o-quinone and dioxime ligands provides insight into its potential as a ligand. The two adjacent carbonyl groups can act as a bidentate chelate ligand for metal ions. Furthermore, the phenanthrene backbone can participate in π-stacking interactions.

The coordination chemistry of the closely related 3,6-di-tert-butyl-o-benzoquinone has been studied, revealing its ability to exist in three different oxidation states within metal complexes: the neutral quinone, the semiquinone radical anion, and the catecholate dianion. researchgate.net This redox activity makes it a non-innocent ligand, capable of participating in intramolecular electron transfer with the metal center. researchgate.net It is plausible that this compound could exhibit similar redox behavior upon coordination.

Additionally, the dioxime derivative of the parent phenanthrene-9,10-dione has been shown to form multinuclear coordination complexes with transition metals like nickel. nih.govnih.gov In these complexes, the oxime groups provide bridging sites for the metal ions. nih.gov This suggests that derivatives of this compound, such as its dioxime, could also serve as versatile ligands for the construction of polynuclear metal complexes.

Table 5: Potential Coordination Modes of this compound and its Derivatives

| Ligand Form | Description | Potential Metal Interactions |

| Dione | Neutral bidentate ligand | Chelation through the two oxygen atoms. |

| Semiquinone Radical Anion | One-electron reduced form | Redox-active ligand, potential for magnetic interactions. |

| Catecholate Dianion | Two-electron reduced form | Stronger chelation, formation of stable metal complexes. |

| Dioxime Derivative | Bidentate or bridging ligand | Formation of mono- or multinuclear complexes. |

Bidentate Ligand Behavior in Main-Group and Transition Metal Complexes

While direct studies on the coordination of neutral this compound are not extensively detailed, the behavior of structurally related ortho-quinones, such as 3,6-di-tert-butyl-o-benzoquinone, provides significant insight into its potential as a bidentate ligand. It is proposed that this compound primarily engages with main-group and transition metals following a reduction of the quinone functionality.

The interaction with metals typically involves the formation of complexes with the reduced forms of the quinone: the semiquinone radical anion or the catecholate dianion. In these states, the two oxygen atoms act as a bidentate chelating ligand, binding to the metal center. For instance, studies on 3,6-di-tert-butyl-o-benzoquinone have shown the formation of bis-o-semiquinolate and catecholate complexes with main-group metals like zinc and cadmium. researchgate.net Similarly, indium has been shown to form tris-o-semiquinolate derivatives. rsc.org This reactivity pattern is attributed to the redox-active nature of the o-quinone ligand, which can exist in three different oxidation states. researchgate.netresearchgate.netresearchgate.net

In the context of transition metals, a trinuclear nickel complex with a derivative of phenanthrene-9,10-dione, the dioxime, has been synthesized and characterized, demonstrating the capacity of the phenanthrene framework to support complex metal coordination. nih.gov Although this involves a modified ligand, it underscores the potential for the oxygen atoms of the parent dione to coordinate with transition metals. The formation of these metal complexes often involves a change in the valence state of the central metal ion, driven by the intramolecular metal-ligand electron transfer. researchgate.netresearchgate.net

| Metal Group | Expected Ligand Form | Example Metal Ions |

| Main-Group | Semiquinone, Catecholate | Zn, Cd, In |

| Transition Metals | Semiquinone, Catecholate | Ni (in derivative) |

Formation and Characterization of Semiquinone Radical Complexes

The one-electron reduction of this compound leads to the formation of the corresponding semiquinone radical anion. This paramagnetic species is a key intermediate in the coordination chemistry of this compound and can be readily studied using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govljmu.ac.uk The stability of the semiquinone radical is often enhanced through coordination with a metal ion.

The formation of semiquinone radical complexes can be achieved through the comproportionation reaction between the neutral quinone and its corresponding dihydroquinone (catechol) in the presence of a metal salt, or by direct reduction of the quinone with a suitable metal reactant. nih.gov

EPR spectroscopy is the primary tool for the characterization of these radical complexes. The EPR spectrum provides information about the electronic structure and the environment of the unpaired electron. The g-value and hyperfine coupling constants are characteristic parameters. For semiquinone radicals, the hyperfine splitting pattern arises from the interaction of the unpaired electron with the magnetic nuclei of the ligand, typically the protons on the aromatic rings. ljmu.ac.ukresearchgate.netresearchgate.netrsc.org The presence of a metal ion in the complex can lead to additional hyperfine coupling with the metal nucleus, providing direct evidence for coordination. The analysis of these EPR parameters can elucidate the distribution of the unpaired electron within the complex and the nature of the metal-ligand bond. rsc.org

| Spectroscopic Technique | Information Obtained | Key Parameters |

| EPR Spectroscopy | Electronic structure, radical characterization | g-value, hyperfine coupling constants |

Photochemical and Photocatalytic Transformations

This compound exhibits interesting photochemical properties, enabling its participation in various light-induced transformations. Its ability to absorb light and engage in electron transfer processes makes it a valuable component in photoreduction and photoredox catalysis.

Photoreduction Mechanisms

The mechanism of photoreduction can proceed through different pathways depending on the reaction conditions, such as the nature of the solvent and the hydrogen donor. In many cases, the reaction is initiated by the photo-excited triplet state of the quinone. The bulky tert-butyl groups on the phenanthrene framework can influence the photophysical properties and the reactivity of the excited state.

Role in Organic Photoredox Catalysis (e.g., Quinoline (B57606) Synthesis)

A significant application of the photochemical properties of phenanthrenequinones is in the field of organic photoredox catalysis. 9,10-Phenanthrenedione has been successfully employed as an inexpensive and efficient organophotocatalyst for various organic transformations, including the synthesis of quinolines. mdpi.com

In a typical photoredox catalytic cycle for quinoline synthesis, the ground state of this compound absorbs visible light and is excited to its singlet state, which then undergoes intersystem crossing to the more stable triplet state. The excited triplet state is a potent oxidant and can initiate the reaction by abstracting an electron from a suitable substrate, such as an indole (B1671886) derivative in a Friedel-Crafts type reaction. mdpi.com This single electron transfer (SET) process generates a radical cation intermediate, which then undergoes further reactions to form the quinoline product.

The photocatalyst is regenerated in the catalytic cycle. The reduced form of the phenanthrenequinone (B147406), generated after the initial electron transfer, can be re-oxidized by a terminal oxidant, often molecular oxygen from the air, to complete the catalytic cycle. mdpi.com The use of visible light as a renewable energy source and the ability to use air as the terminal oxidant make these reactions environmentally benign.

| Catalytic Step | Description |

| Photoexcitation | Absorption of visible light to generate the excited triplet state of the catalyst. |

| Electron Transfer | The excited catalyst oxidizes the substrate to generate a radical cation. |

| Product Formation | The radical cation undergoes further reactions to yield the quinoline product. |

| Catalyst Regeneration | The reduced catalyst is re-oxidized by a terminal oxidant (e.g., O2) to its ground state. |

Iv. Spectroscopic and Electronic Structure Characterization of 3,6 Di Tert Butylphenanthrene 9,10 Dione

Photophysical Properties

The photophysical properties of phenanthrenequinones are of significant interest due to their applications in photochemistry and materials science. The introduction of tert-butyl groups at the 3 and 6 positions of the phenanthrene-9,10-dione core is expected to influence its electronic transitions and excited-state behavior.

UV-Visible Absorption Spectroscopy

The study of 3,6-disubstituted phenanthrenequinone (B147406) derivatives, such as those with methoxy, chloro, methyl, and fluoro groups, reveals characteristic absorption bands in the UV-Visible region. nih.govresearchgate.net These absorptions are attributed to π-π* and n-π* electronic transitions within the aromatic system and the dicarbonyl moiety, respectively. While specific absorption maxima for 3,6-Di-tert-butylphenanthrene-9,10-dione are not detailed in the available literature, the general spectral features can be inferred. The tert-butyl groups, being electron-donating, are likely to cause a slight red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted phenanthrene-9,10-dione. nih.govresearchgate.net

Phosphorescence and Fluorescence Emission Studies (Temperature-Dependent)

Phenanthrenequinone and its derivatives are known to exhibit phosphorescence, which is emission from a triplet excited state. nih.govresearchgate.net Studies on various 3,6-disubstituted phenanthrenequinones have shown that they phosphoresce in solution at both room temperature and at 77 K. nih.govresearchgate.net The emission properties, including the wavelength and intensity, can be temperature-dependent. For instance, in some derivatives, phosphorescence is only observed at low temperatures. nih.govresearchgate.net While detailed temperature-dependent fluorescence and phosphorescence data for this compound are not available, it is anticipated to exhibit similar phosphorescent behavior, with the bulky tert-butyl groups potentially influencing the non-radiative decay pathways and thus the emission quantum yield.

Time-Resolved Spectroscopy of Excited States (e.g., Nanosecond Laser Flash Photolysis)

Nanosecond laser flash photolysis is a key technique for studying the transient absorption spectra and decay kinetics of triplet excited states. nih.govresearchgate.net This method has been successfully applied to characterize the triplet states of various 3,6-disubstituted phenanthrenequinones. nih.govresearchgate.net Such studies provide information on the triplet state lifetime and energy. For this compound, time-resolved spectroscopy would be instrumental in determining the properties of its triplet excited state, which is crucial for understanding its photochemical reactivity.

Influence of Substituents on Singlet and Triplet Energies

The nature of the substituents at the 3 and 6 positions significantly impacts the singlet and triplet energies of the phenanthrenequinone core. nih.govresearchgate.net Studies on derivatives with electron-donating and electron-withdrawing groups have shown a correlation between the electronic properties of the substituent and the energy levels of the excited states. nih.govresearchgate.net For instance, electron-donating groups have been observed to increase the singlet and triplet energies. nih.govresearchgate.net The tert-butyl group is an electron-donating group, and therefore, it is expected to raise the singlet and triplet energies of this compound relative to the unsubstituted parent compound. The relationship between substituent effects and excited state energies can often be quantified using Hammett plots. nih.govresearchgate.net

Table 1: Expected Influence of Substituents on Photophysical Properties of 3,6-Disubstituted Phenanthrene-9,10-diones

| Substituent | Electronic Nature | Expected Effect on Absorption Maximum | Expected Effect on Triplet Energy |

| Methoxy | Electron-donating | Bathochromic shift | Increase |

| Methyl | Electron-donating | Bathochromic shift | Increase |

| Chloro | Electron-withdrawing | Hypsochromic shift | Decrease |

| Fluoro | Electron-withdrawing | Hypsochromic shift | Decrease |

| tert-Butyl | Electron-donating | Bathochromic shift | Increase |

This table is generated based on established trends in physical organic chemistry and may not represent actual experimental data.

Luminescence in Various Media (Solid State, Solution, Polymeric Matrices)

The luminescence of phenanthrenequinone derivatives can be highly dependent on the surrounding medium. The emission properties in the solid state can differ significantly from those in solution due to intermolecular interactions and restrictions on molecular motion. Similarly, incorporating these molecules into polymeric matrices can alter their photophysical behavior. While specific studies on the luminescence of this compound in different media are not available, the bulky tert-butyl groups may hinder close packing in the solid state, potentially influencing its solid-state emission characteristics.

Structural Characterization Techniques

While detailed photophysical data is limited, the fundamental structure of this compound is confirmed by its chemical name and the known structure of the phenanthrene-9,10-dione core. The primary techniques for unambiguous structural elucidation would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. For the related isomer, 2,6-di-tert-butylphenanthrene-9,10-dione, the presence of C—H...O=C hydrogen bonds has been observed in its crystal structure, indicating the type of detailed structural information that can be obtained. researchgate.net

Single-Crystal X-ray Diffraction Analysis

A definitive determination of the three-dimensional molecular structure and crystal packing of this compound through single-crystal X-ray diffraction has not been reported in publicly available literature.

However, the crystal structure of the parent compound, 9,10-phenanthrenedione, is well-established and serves as a fundamental reference. In its crystalline form, the 9,10-phenanthrenedione molecule is nearly planar. The introduction of bulky tert-butyl groups at the 3 and 6 positions is expected to influence the crystal packing significantly. These sterically demanding groups would likely disrupt the efficient π-stacking observed in the parent phenanthrenequinone, leading to a greater intermolecular distance and a potentially less planar conformation of the phenanthrene (B1679779) backbone to alleviate steric strain.

Table 1. Expected Crystallographic Parameters for this compound| Parameter | Expected Observation |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic, common for such aromatic compounds. |

| Space Group | A centrosymmetric space group would be anticipated. |

| Molecular Conformation | The phenanthrene core may exhibit slight deviation from planarity due to steric hindrance from the tert-butyl groups. |

| Intermolecular Interactions | Dominated by van der Waals forces. Steric hindrance from tert-butyl groups would likely prevent close π-π stacking. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

While detailed, formally assigned NMR spectra for this compound are not extensively published, the expected spectral features can be reliably predicted based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly symmetric. It would be characterized by a very intense signal in the aliphatic region corresponding to the tert-butyl protons and a series of signals in the aromatic region for the protons on the phenanthrene skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the structure, showing distinct signals for the carbonyl carbons, the aromatic carbons (both protonated and quaternary), and the carbons of the tert-butyl groups.

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound| Nucleus | Structural Unit | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.4 - 1.6 | Singlet (s) | Represents 18 equivalent protons, resulting in a highly intense signal. |

| Aromatic C-H | ~7.5 - 8.5 | Doublets (d), Doublet of doublets (dd) | Six protons on the aromatic core, exhibiting coupling patterns typical of substituted phenanthrenes. | |

| ¹³C | C=O | ~180 - 185 | Quaternary | Characteristic chemical shift for quinone carbonyl carbons. |

| Aromatic C (quaternary) | ~130 - 155 | Quaternary | Includes carbons attached to tert-butyl groups and the internal C4a, C4b, C8a, C10a carbons. | |

| Aromatic C-H | ~120 - 135 | CH | Signals for the six protonated aromatic carbons. | |

| -C(CH₃)₃ | ~30 - 40 | Quaternary C and primary CH₃ | Two signals expected: one for the quaternary carbon and one for the methyl carbons. |

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by absorption bands corresponding to its key functional groups. The most prominent feature would be the strong absorption from the stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651) system. Additional bands would arise from the C-H bonds of the aromatic rings and the aliphatic tert-butyl groups.

Table 3. Predicted Characteristic FTIR Absorption Bands for this compound| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (tert-butyl) | 2970 - 2870 | Strong |

| C=O Stretch | α-Diketone | 1680 - 1660 | Very Strong |

| C=C Stretch | Aromatic | 1620 - 1450 | Medium to Strong |

| C-H Bend | Aromatic (out-of-plane) | 900 - 675 | Strong |

Advanced Electron Paramagnetic Resonance (EPR) Studies of Radical Species

The dione structure of this compound allows it to readily accept an electron via chemical or electrochemical reduction to form a stable radical anion, known as a semiquinone. The presence of electron-donating tert-butyl groups enhances the stability of this radical species. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for studying such paramagnetic species.

An EPR experiment on the 3,6-di-tert-butyl-9,10-phenanthrenesemiquinone radical anion would provide key parameters that describe the electronic structure of the radical. The spectrum's position, governed by the g-factor, and its pattern of lines (hyperfine structure), determined by the hyperfine coupling constants (hfccs), reveal the distribution of the unpaired electron's spin density across the molecule. The hyperfine structure would arise primarily from the interaction of the unpaired electron with the six aromatic protons on the phenanthrene backbone.

Table 4. Key Parameters from a Hypothetical EPR Study of the 3,6-Di-tert-butyl-9,10-phenanthrenesemiquinone Radical Anion| Parameter | Symbol | Information Provided |

|---|---|---|

| g-factor | g | Characterizes the magnetic moment of the unpaired electron in its molecular environment. For organic radicals, it is typically close to the free electron value (~2.0023). |

| Hyperfine Coupling Constant (hfc) | aH | Measures the strength of the interaction between the unpaired electron and the magnetic nuclei (protons). The magnitude of 'a' is directly proportional to the spin density at that nucleus. Multiple 'a' values corresponding to different sets of equivalent protons are expected. |

Table of Compounds

[PDF] Phenanthrenequinone Photosensitized Degradation of a Model Persistent Organic Pollutant - MDPI The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often called frontier molecular orbitals (FMOs). They determine the way the molecule interacts with other species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of HOMO is directly related to the ionization potential, and the energy of LUMO is directly related to the electron affinity. The HOMO–LUMO energy gap (∆E) is an important stability index. A large ∆E implies high stability and low reactivity of the molecule. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-s2x6_4bN-uS7M4y7L7wP94hS168n9z9xU5-8b4-0hK642j30g00D6Q8g1b6-W6o3Xg0x1-2L7t-h86Fv115xL1l88x4b-858_3w== Synthesis and properties of 3,6-di-tert-butyl-9,10-diaza-phenanthrene N,N′-dioxide The synthesis of 3,6-di-tert-butyl-9,10-diazaphenanthrene N,N′-dioxide (3) by oxidation of 3,6-di-tert-butyl-9,10-diazaphenanthrene (2) is described. The latter was obtained from 3,6-di-tert-butyl-phenanthrene-9,10-dione (1) and hydrazine. The structure of the bis-N-oxide 3 was determined by X-ray analysis. The cyclic voltammogram of 3 shows two reversible reduction steps at −0.90 V and −1.48 V vs. SCE. The properties of the corresponding radical anion 3˙− and of the dianion 32− are discussed on the basis of their ESR and NMR spectra, respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75j4_f56y0yq1W-zR055-6X49g1-5z96-41-13-20-42-3-07-2-3-2-2-0-2-1-0-0-1-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-0-.

V. Computational Chemistry and Theoretical Studies on 3,6 Di Tert Butylphenanthrene 9,10 Dione

Mechanistic Computational Studies of Chemical Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving phenanthrenequinones. These studies can map reaction pathways, identify transition states, and calculate activation energies, providing a level of detail that is often inaccessible through experimental means alone.

Research on related phenanthrenequinone (B147406) derivatives illustrates the application of these methods. For instance, theoretical studies on charge transfer complexes (CTCs) involving 1,3,6-trinitro-9,10-phenanthrenequinone have utilized DFT to determine geometries, frontier molecular orbital (HOMO-LUMO) energy levels, and the degree of charge transfer in both ground and excited states. mdpi.com In one such study, the interaction of this electron-accepting phenanthrenequinone derivative with 23 different aromatic π-electron donors was modeled. mdpi.com The calculations showed that for the most effective donors, the amount of charge transfer in the ground state was between 0.134 and 0.240 e⁻. mdpi.com This type of computational analysis is crucial for understanding reactions where charge transfer is a key step.

Furthermore, in the context of photocatalysis, computational studies have been used to support proposed reaction mechanisms. For example, in the phenanthrenequinone-sensitized synthesis of polysubstituted quinolines, a mechanism was proposed involving a single-electron transfer (SET) from a 2-vinylarylimine to the excited triplet state of phenanthrenequinone. acs.org This generates a radical cation that subsequently undergoes cyclization. acs.org While this specific study did not detail the full computational modeling of the PQ reaction, it referenced DFT calculations on analogous systems that show such reactions proceed through a hydride transfer within a charge-transfer complex, with reactivity being dictated by the stability of the carbocation intermediate and the degree of charge transfer in the transition state. acs.org

These examples, while not directly on 3,6-di-tert-butylphenanthrene-9,10-dione, demonstrate the capability of computational chemistry to unravel complex reaction mechanisms for this class of compounds. The presence of electron-donating tert-butyl groups on the phenanthrene (B1679779) framework would be expected to alter the electronic properties (e.g., raising HOMO/LUMO energy levels) compared to the parent or trinitro-substituted compounds, thereby influencing its reactivity in such chemical transformations.

Theoretical Modeling of Non-Covalent Interactions and Supramolecular Assembly

The self-assembly of organic molecules into ordered supramolecular structures is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. frontiersin.org Theoretical modeling is essential for understanding and predicting these interactions, which are fundamental to crystal engineering and materials science. frontiersin.org

Computational studies on the parent phenanthrene-9,10-dione (PD) have provided detailed insights into its self-assembly behavior. The formation of self-assembled molecular monolayers of PD at a liquid/solid interface has been investigated using a combination of scanning tunneling microscopy (STM) and DFT calculations. mdpi.com These studies revealed that PD molecules tend to form simple linear chains. mdpi.com The theoretical calculations, employing the PBE + vdWsurf method, were crucial in identifying the specific forces driving this assembly. mdpi.com They showed that hydrogen bonding between molecules and van der Waals (vdW) forces between the molecules and the graphite (B72142) substrate both play significant roles in the formation of the supramolecular architecture. mdpi.com

The influence of substituents on these non-covalent interactions is a key area of computational research. nih.gov While direct modeling of this compound is not available, studies on other substituted aromatic systems show that functional groups can significantly tune the strength and geometry of interactions like π-stacking and hydrogen bonding. nih.govbohrium.com The bulky tert-butyl groups on the 3 and 6 positions would introduce significant steric hindrance, which would likely compete with and modify the π-stacking and hydrogen bonding interactions observed for the unsubstituted phenanthrene-9,10-dione. This steric influence would almost certainly disrupt the linear chain formation, leading to different supramolecular assemblies.

Theoretical investigations into charge-transfer complexes of substituted phenanthrenequinones also contribute to the understanding of their supramolecular chemistry. DFT calculations on complexes of 1,3,6-trinitro-9,10-phenanthrenequinone with various donors have been used to determine the optimized geometries and intermolecular separation distances, which are key parameters in their resulting crystal structures. mdpi.com For a complex with anthracene, the calculated intermolecular distance was found to be in good agreement with experimental X-ray diffraction data. mdpi.com

The table below summarizes findings from a computational study on charge transfer complexes of 1,3,6-trinitro-9,10-phenanthrenequinone (PQ) with various electron donors, illustrating the data that can be derived from such theoretical models. mdpi.com

| Electron Donor | Donor HOMO (eV) | Complex HOMO-LUMO Gap (eV) | Ground State Charge Transfer (e⁻) |

|---|---|---|---|

| Benzene | -9.01 | 3.10 | N/A |

| Naphthalene | -8.08 | 2.28 | N/A |

| Anthracene | -7.40 | 1.83 | 0.046 |

| Tetracene | -6.93 | 1.52 | N/A |

| Pentacene | -6.61 | 1.37 | 0.134 |

| Tetrathiafulvalene (TTF) | -6.52 | 1.45 | 0.180 |

| 5,10-dimethylphenazine (DMPZ) | -6.20 | 1.04 | N/A |

| Tetramethyl-p-phenylenediamine (TMDA) | -5.69 | 1.18 | 0.240 |

Vi. Research Applications and Material Science Prospects of 3,6 Di Tert Butylphenanthrene 9,10 Dione

Organic Electronics and Optoelectronic Devices

There is no specific data from published research detailing the use of 3,6-Di-tert-butylphenanthrene-9,10-dione in Organic Light-Emitting Diodes (OLEDs). The potential roles of a molecule in an OLED structure are diverse, and the suitability for each role is determined by its electronic and photophysical properties.

No studies have been identified that characterize this compound as an emitter or fluorophore in OLEDs. The emission properties, such as wavelength, quantum yield, and lifetime, would need to be experimentally determined to assess its potential as a light-emitting material.

There is no available research on the application of this compound as a host material in OLEDs. A suitable host material should possess a high triplet energy to facilitate efficient energy transfer to guest emitter molecules, particularly in phosphorescent OLEDs. The triplet energy of the parent compound, 9,10-phenanthrenequinone, has been studied, and it is known that substituents on the phenanthrene (B1679779) core can modulate this property. researchgate.netnih.gov However, specific measurements for the 3,6-di-tert-butyl derivative have not been reported.

The potential of this compound as an electron-transporting material in OLEDs has not been investigated in the available literature. The electron-accepting nature of the dione (B5365651) functionality suggests a potential for electron transport, but its actual performance would depend on its electron mobility and the energy levels of its molecular orbitals relative to other materials in a device stack.

No specific research has been found regarding the two-photon absorption properties of this compound. While some phenanthrenequinone (B147406) derivatives have been explored as materials for two-photon emission, this specific compound has not been the subject of such studies.

The nonlinear optical (NLO) properties of this compound have not been reported. Theoretical studies on other phenanthrene derivatives have explored their potential as NLO materials, where intramolecular charge transfer between electron donor and acceptor groups is a key design principle. researchgate.netresearchgate.net The electronic properties of the dione core combined with the tert-butyl substituents would determine the NLO response of this molecule, but experimental or computational data is currently lacking.

Application in Organic Light-Emitting Diodes (OLEDs)

Advanced Catalysis and Redox Systems

The phenanthrene-9,10-dione scaffold is redox-active, making it a promising candidate for applications in catalysis and electrochemistry. The introduction of tert-butyl groups at the 3 and 6 positions can further modulate these properties.

Organocatalytic Applications (e.g., Photoredox Catalysis)

While research directly focusing on this compound as a photoredox catalyst is emerging, the parent compound, 9,10-phenanthrenedione, has been successfully employed as an inexpensive and effective organophotocatalyst in visible-light-mediated reactions. For instance, it has been used in a dual catalytic system with a Lewis acid for the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a Friedel-Crafts reaction. researchgate.netresearchgate.net The α-diketone moiety in phenanthrene-9,10-dione allows it to absorb in the visible range, a desirable feature for photoredox catalysis. researchgate.net

The presence of electron-donating tert-butyl groups in this compound is expected to influence its photophysical and electrochemical properties. These groups can increase the electron density of the aromatic system, potentially shifting the absorption spectrum and altering the redox potentials compared to the unsubstituted parent compound. This modification could enhance its efficacy as a photoredox catalyst by tuning its ability to engage in single-electron transfer processes upon photoexcitation. The synthesis of various substituted 9,10-phenanthrenequinones has been a subject of interest, indicating the feasibility of tuning their catalytic activities.

Ligands in Metal-Catalyzed Reactions

The use of this compound as a direct ligand in metal-catalyzed reactions is not extensively documented. However, the broader class of phenanthrene-based molecules has been explored for this purpose. The ortho-quinone unit can potentially coordinate to metal centers, and the bulky tert-butyl groups could play a crucial role in controlling the steric environment around the metal. This steric hindrance can influence the selectivity of catalytic reactions, for example, by favoring the formation of a specific stereoisomer.

The synthesis of metal complexes with related phenanthrene derivatives suggests the potential for this compound to act as a ligand. The electronic effects of the tert-butyl groups could also modulate the electron density at the metal center, thereby influencing the catalytic activity. Further research is needed to explore the coordination chemistry of this specific dione and the catalytic performance of its potential metal complexes.

Components in Electrochemical Sensors and Molecular Devices

The redox properties of phenanthrenequinones make them attractive components for the development of electrochemical sensors and molecular devices. thieme-connect.de The reversible reduction and oxidation of the dione moiety can be exploited to detect various analytes. While specific studies on this compound in this context are limited, the electrochemical behavior of related compounds provides valuable insights. For example, the electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) leads to the formation of a benzoquinone derivative that participates in noncovalent interactions.

The tert-butyl groups in this compound can enhance the solubility of the molecule in organic solvents and influence its adsorption properties on electrode surfaces, which are critical parameters for sensor fabrication. Furthermore, the electron-donating nature of these groups can be expected to lower the reduction potential of the dione, making it a more potent oxidizing agent in certain applications. This tailored electrochemical behavior could be harnessed for the construction of sensitive and selective sensors.

Supramolecular Chemistry and Self-Assembly

The planar aromatic core of this compound, combined with the bulky peripheral substituents, provides a unique platform for studying and controlling supramolecular self-assembly processes.

Formation of Molecular Monolayers

The self-assembly of molecules on surfaces to form well-ordered two-dimensional structures is a key area of nanoscience. Studies on the unsubstituted phenanthrene-9,10-dione have demonstrated its ability to form self-assembled molecular monolayers at the liquid/solid interface. Current time information in Bangalore, IN.molbase.com Using scanning tunneling microscopy (STM), it was observed that phenanthrene-9,10-dione molecules tend to form simple linear chains. Current time information in Bangalore, IN.molbase.com

The introduction of bulky tert-butyl groups at the 3 and 6 positions is anticipated to significantly alter this self-assembly behavior. These groups would introduce steric hindrance, which could prevent the close packing observed with the parent molecule. This could lead to the formation of different, potentially more open, two-dimensional networks on a surface. The interplay between the intermolecular interactions of the aromatic cores and the steric repulsion of the tert-butyl groups would dictate the final supramolecular architecture. The nature of the substrate is also known to play a crucial role in directing the self-assembly of such molecules.

Exploration of Non-Covalent Interactions in Self-Assembled Systems

The stability and structure of self-assembled systems are governed by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. xjtlu.edu.cnrsc.org In the case of phenanthrene-9,10-dione, density functional theory (DFT) calculations have shown that hydrogen bonding between molecules and van der Waals interactions with the substrate are significant in the formation of its supramolecular structures. Current time information in Bangalore, IN.molbase.com

For this compound, the bulky tert-butyl groups would introduce additional van der Waals interactions. However, their primary role would likely be steric, influencing the preferred orientation of the molecules within the assembly and potentially hindering direct π-π stacking of the phenanthrene cores. These steric constraints could be exploited to create porous networks or to control the intermolecular spacing in self-assembled monolayers. Understanding and controlling these non-covalent interactions are crucial for the bottom-up fabrication of functional nanostructures and materials. xjtlu.edu.cn

Coordination-Driven Supramolecular Architectures

The foundational structure of this compound, the phenanthrene-9,10-dione core, is a recognized building block in the construction of complex supramolecular structures. The utility of quinone derivatives as redox-active ligands is well-established, allowing for the creation of frameworks with tunable physical properties. rsc.org These "non-innocent" linkers can participate in the electronic behavior of the resulting material. rsc.org

While direct studies on the coordination chemistry of this compound are not extensively documented, research on related phenanthrenequinone derivatives provides insight into its potential. For instance, the formation of ortho-quinhydrone derivatives through the reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol demonstrates the capacity of this system to form ordered crystalline structures through hydrogen bonding and π-π stacking. The resulting architecture consists of pairs of planar molecules organized in columns.

The bulky tert-butyl groups at the 3 and 6 positions of the phenanthrenequinone core in this compound would likely influence the steric and electronic properties of the molecule, thereby affecting the geometry and stability of any resulting supramolecular assembly. These bulky substituents could be leveraged to create specific cavities or channels within a coordination polymer, or to control the packing of molecules in the solid state.

Energy Storage Materials

The redox activity inherent to the quinone functional groups makes this compound a promising candidate for use in organic rechargeable batteries. Quinones undergo reversible reduction-oxidation (redox) reactions, which is the fundamental principle behind their function as electrode materials. nih.gov The parent compound, 9,10-phenanthrenequinone, is known to be redox-active and can generate reactive oxygen species through its redox cycling. nih.gov

In the context of energy storage, the two ketone groups on the phenanthrenequinone core can each accept an electron, leading to a two-electron transfer process. This process is illustrated by the formation of a semiquinone radical upon accepting one electron, and a hydroquinone (B1673460) dianion upon accepting a second electron. nih.gov

A composite material made of 9,10-phenanthrenequinone and nitrogen-doped reduced graphene oxide has been investigated for supercapacitor applications. This composite exhibited a high specific capacitance of 605 F g⁻¹ in a 1 M H₂SO₄ electrolyte, significantly outperforming the nitrogen-doped graphene oxide alone. nih.gov The material also demonstrated excellent cycling stability, retaining 94.9% of its capacitance after 20,000 charge/discharge cycles. nih.gov The strong π-π interactions between the phenanthrenequinone molecules and the graphene substrate are thought to enhance the material's performance by facilitating electron transfer and improving structural stability. nih.gov

Table 1: Electrochemical Performance of a 9,10-Phenanthrenequinone-Based Composite

| Parameter | Value |

|---|---|

| Specific Capacitance | 605 F g⁻¹ |

| Electrolyte | 1 M H₂SO₄ |

| Capacitance Retention | 94.9% after 20,000 cycles |

Data for a composite of 30% 9,10-phenanthrenequinone and 70% nitrogen-doped hydrothermally treated reduced graphene oxide. nih.gov

Covalent Organic Frameworks (COFs) and Other Porous Materials

Covalent organic frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for a variety of applications including gas storage, catalysis, and sensing. The precise arrangement of organic building blocks allows for the rational design of their properties.

While the direct incorporation of this compound into a COF has not been reported, the phenanthrenequinone moiety is a viable candidate for a building block in such materials. The synthesis of phenanthrene-9,10-diones is a known process, and their rigid, planar structure is advantageous for forming ordered, porous networks. thieme-connect.de

The presence of the dione functional groups offers a site for chemical modification, allowing for the introduction of other functionalities or for linking to other monomers to form a polymeric framework. The tert-butyl groups on this compound could serve to increase the solubility of the monomer and the resulting polymer, which can be a challenge in the synthesis and processing of COFs. Furthermore, these bulky groups would contribute to the creation of permanent porosity within the framework material.

The redox activity of the phenanthrenequinone unit could also impart interesting electronic or catalytic properties to a COF. Redox-active COFs are being explored for applications in energy storage and electrocatalysis.

Vii. Comparative Analysis and Future Research Directions

Structure-Property Relationships in Substituted Phenanthrene-9,10-diones

The electronic nature of substituents on the phenanthrene-9,10-dione (also known as phenanthrenequinone (B147406), PQ) framework is a key determinant of its properties. Research into derivatives substituted at the 3 and 6 positions reveals significant trends. researchgate.net Both electron-donating and electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals.

A study characterizing the excited states of various 3,6-disubstituted phenanthrenequinones demonstrated that singlet and triplet energies tend to increase with the introduction of electron-donating groups. researchgate.net This is attributed to the destabilization of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups generally lower the excited state energies. researchgate.net These modifications directly impact the photophysical and photochemical behavior of the derivatives.